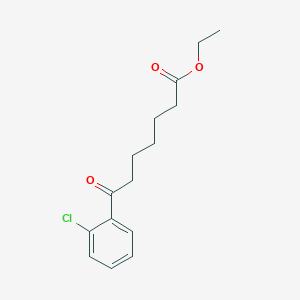

Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate

Beschreibung

Contextualization of Aryl-Substituted Keto-Esters within Contemporary Organic Synthesis

Aryl-substituted keto-esters are characterized by the presence of an aromatic ring, a ketone, and an ester functionality within the same molecule. This trifecta of reactive sites imbues them with a rich and varied chemical reactivity, making them highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The aryl group can be readily modified to tune the electronic and steric properties of the molecule, while the keto and ester groups offer orthogonal handles for a wide array of chemical transformations, including nucleophilic additions, reductions, oxidations, and carbon-carbon bond-forming reactions. The strategic placement of these functional groups, as seen in Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate, allows for sequential and selective manipulations, paving the way for the efficient assembly of complex target molecules.

Overview of the Multifunctional Nature of this compound

This compound is a prime exemplar of a multifunctional scaffold. The molecule can be dissected into three key components, each with distinct reactive potential:

The 2-chlorophenyl group: The presence of a chlorine atom on the aromatic ring introduces a site for nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of further complexity. The position of the chloro substituent also influences the reactivity of the adjacent ketone through electronic and steric effects.

The keto group: The carbonyl moiety is a classic electrophilic center, susceptible to attack by a wide range of nucleophiles, including organometallic reagents and enolates. It can also be reduced to a secondary alcohol or serve as a handle for the introduction of new carbon-carbon bonds via reactions like the Wittig or aldol (B89426) reactions.

The ethyl ester: This functional group can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. The ester also provides a site for condensation reactions, such as the Claisen condensation.

This inherent multifunctionality allows chemists to envision and execute diverse synthetic pathways starting from a single, well-defined precursor.

Foundational Research Problems Addressed by Studies on this Compound Class

The study of aryl-substituted keto-esters like this compound addresses several fundamental challenges in organic synthesis. A primary focus is the development of selective and efficient synthetic methodologies. For instance, the synthesis of such molecules often relies on classic reactions like the Friedel-Crafts acylation or Grignard reactions. nih.govresearchgate.netyoutube.com Research in this area seeks to improve the scope, efficiency, and environmental footprint of these transformations.

Another key research problem is the chemoselective manipulation of the different functional groups. Developing reaction conditions that allow for the transformation of one functional group while leaving the others intact is a constant pursuit in organic chemistry. The presence of the ketone, ester, and halogenated aryl ring in close proximity within the same molecule presents a perfect testbed for the development of such selective methods.

Furthermore, these compounds serve as valuable probes for understanding structure-activity relationships in medicinal chemistry. By systematically modifying the aryl substituent, the length of the alkyl chain, and the nature of the ester, researchers can gain insights into how these structural features influence biological activity. mdpi.com

Current Research Gaps and Future Directions in Keto-Ester Chemistry

Despite significant progress, several research gaps and exciting future directions remain in the field of keto-ester chemistry. One major challenge is the development of more sustainable and atom-economical synthetic methods. mdpi.com This includes the use of greener solvents, catalysts, and reagents to minimize environmental impact. The direct functionalization of C-H bonds in the alkyl chain of keto-esters, for example, represents a highly desirable but challenging goal. news-medical.net

Another area of active research is the development of novel catalytic systems for the asymmetric synthesis of chiral keto-esters. Chirality plays a crucial role in the biological activity of many molecules, and the ability to control the stereochemistry during the synthesis of keto-ester building blocks is of paramount importance. nih.gov

Looking ahead, the integration of computational and experimental approaches will likely play an increasingly important role in the design of new keto-ester-based molecules with tailored properties. Predictive modeling can help to guide synthetic efforts and accelerate the discovery of new compounds with applications in medicine, materials science, and beyond. The continued exploration of the reactivity of multifunctional molecules like this compound will undoubtedly fuel further innovation in the ever-evolving field of organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₉ClO₃ |

| Molecular Weight | 282.76 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Spectroscopic Data for Structurally Similar Aryl Keto-Esters

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.8 (m, 4H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 2.9 (t, 2H, -COCH₂-), 2.3 (t, 2H, -CH₂CO₂-), 1.6-1.8 (m, 4H, alkyl-H), 1.2 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~200 (C=O, ketone), ~173 (C=O, ester), ~130-138 (Ar-C), ~60 (-OCH₂-), ~24-43 (alkyl-C), ~14 (-CH₃) |

| IR (neat, cm⁻¹) | ~1730 (C=O, ester), ~1685 (C=O, ketone), ~1590, 1470 (C=C, aromatic) |

| Mass Spectrometry (EI) | M⁺ peak corresponding to the molecular weight, characteristic fragmentation patterns |

Note: The spectroscopic data presented are typical for aryl keto-esters with a similar carbon skeleton and are provided for illustrative purposes. Actual values for this compound may vary.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 7-(2-chlorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUKOFLAPWIZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645863 | |

| Record name | Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-07-4 | |

| Record name | Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Ethyl 7 2 Chlorophenyl 7 Oxoheptanoate and Analogues

Design and Selection of Precursors for the Heptanoate (B1214049) and Chlorophenyl Moieties.

The retrosynthetic analysis of Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate reveals two primary fragments: the 7-oxoheptanoate chain and the 2-chlorophenyl group. The selection of precursors for these fragments is dictated by the chosen carbon-carbon bond-forming strategy. For the heptanoate portion, precursors must contain a latent or active functionality that allows for the introduction of the aromatic group. Conversely, the 2-chlorophenyl precursor must be amenable to nucleophilic or electrophilic addition to the aliphatic chain.

Strategies for Carbon-Carbon Bond Formation for the 7-Oxoheptanoate Chain.

Constructing the seven-carbon backbone with its specific functional groups—a terminal ester and a ketone—can be achieved through several reliable organic reactions. The choice of method often depends on the availability of starting materials and the desired reaction efficiency.

Claisen Condensation Approaches (e.g., utilizing ethyl acetoacetate)

The Claisen condensation is a powerful tool for forming carbon-carbon bonds in the synthesis of β-keto esters. masterorganicchemistry.compressbooks.pub The classic approach involves the base-promoted self-condensation of an ester, such as ethyl acetate, to form ethyl acetoacetate (B1235776). pressbooks.pubquora.com This product then serves as a versatile building block. vanderbilt.edu

To construct the longer heptanoate chain, the acetoacetic ester synthesis can be employed. This involves the alkylation of the ethyl acetoacetate enolate. vanderbilt.edu For the synthesis of a 7-oxoheptanoate derivative, a multi-step sequence would be necessary, involving sequential alkylations to build the required carbon chain before subsequent hydrolysis and decarboxylation steps. The key is to introduce a five-carbon chain to the α-carbon of ethyl acetoacetate. This can be achieved using a suitable 1,5-dihalopentane. The resulting β-keto ester can then be subjected to ketonic hydrolysis to yield the desired keto acid, which can be subsequently esterified.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Enolate Formation | Sodium ethoxide (NaOEt) | Ethyl acetoacetate enolate |

| 2 | Alkylation (SN2) | 1-bromo-5-chloropentane (B104276) | α-alkylated β-keto ester |

| 3 | Hydrolysis & Decarboxylation | Aqueous acid or base, heat | 7-chloro-2-heptanone |

| 4 | Further Elaboration | - | This compound |

Friedel-Crafts Acylation Methodologies (for introducing the ketone group)

The Friedel-Crafts acylation is a cornerstone of organic synthesis for preparing aryl ketones. byjus.comnih.govyoutube.com This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). byjus.comwikipedia.org

For the synthesis of this compound, this method is highly effective for introducing the 2-chlorophenyl group onto the pre-formed heptanoate chain. science-revision.co.uk The precursor required would be an acyl chloride derivative of ethyl heptanoate, specifically ethyl 7-chloro-7-oxoheptanoate (also known as ethyl adipoyl chloride). This precursor is reacted with 2-chlorobenzene.

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acyl chloride and the Lewis acid. byjus.com This ion then attacks the electron-rich 2-chlorobenzene ring. A stoichiometric amount of the Lewis acid is typically required because the product, an aryl ketone, can form a stable complex with the catalyst. wikipedia.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Chlorobenzene | Ethyl 7-chloro-7-oxoheptanoate | AlCl₃ | This compound |

This approach is advantageous as it directly forms the crucial carbon-carbon bond between the aromatic ring and the carbonyl carbon. organic-chemistry.org

Oxidative Coupling Reactions with Vinylarenes (for similar γ-ketoesters)

Recent advancements in photocatalysis have led to the development of methods for synthesizing γ-ketoesters through the oxidative coupling of vinylarenes with bromocarboxylates. acs.orgnih.govacs.org This visible-light-mediated reaction typically uses a photocatalyst and an oxidant like DMSO to couple the two fragments. acs.orgnih.gov While this specific methodology is tailored for the synthesis of γ-ketoesters (where the ketone is at the C4 position relative to the ester), it represents a modern approach to forming ketoesters via radical pathways. acs.org

It is important to note that this compound is a ζ-ketoester (zeta-ketoester), not a γ-ketoester. Therefore, a direct application of this vinylarene coupling method is not feasible. However, the underlying principles of radical-based C-C bond formation could potentially be adapted through the design of different precursors. For instance, a radical addition to a different type of acceptor could be envisioned, though this would represent a novel synthetic exploration rather than an established methodology for this specific target.

Incorporation of the 2-Chlorophenyl Group.

Attaching the substituted aromatic ring is a critical step that can be accomplished via nucleophilic addition methodologies, most notably through the use of organometallic reagents.

Grignard Reaction Mechanisms and Conditions

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as a carbonyl group. libretexts.org To synthesize this compound, the key Grignard reagent would be 2-chlorophenylmagnesium bromide, prepared from the reaction of 2-chlorobromobenzene with magnesium metal in an anhydrous ether solvent. libretexts.org

This potent nucleophile can react with a suitable electrophile containing the heptanoate chain. A common strategy for synthesizing ketones involves the reaction of a Grignard reagent with an acyl chloride. byjus.comwisc.eduacs.org In this context, reacting 2-chlorophenylmagnesium bromide with ethyl 7-chloro-7-oxoheptanoate would be a direct route to the final product. wisc.edu To prevent the common side reaction of double addition, which would lead to a tertiary alcohol, reaction conditions must be carefully controlled, often by using a modified Grignard reagent or specific catalysts. wisc.eduacs.orgthieme-connect.com

Alternatively, Grignard reagents react with esters. masterorganicchemistry.comlibretexts.org However, this reaction typically proceeds with the addition of two equivalents of the Grignard reagent to yield a tertiary alcohol, as the intermediate ketone is more reactive than the starting ester. masterorganicchemistry.comudel.eduyoutube.com Therefore, direct reaction with a simple heptanoate ester is generally not a viable route for ketone synthesis.

A related approach is seen in the synthesis of the similar compound ethyl 7-chloro-2-oxoheptanoate, where a Grignard reagent derived from 1-bromo-5-chloropentane is reacted with diethyl oxalate. google.comchemicalbook.comgoogle.com This demonstrates the utility of Grignard reagents in reacting with ester derivatives to form α-ketoesters.

| Grignard Reagent | Electrophile | Intermediate | Final Product (after workup) |

| 2-chlorophenylmagnesium bromide | Ethyl 7-chloro-7-oxoheptanoate | Alkoxide adduct | This compound |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki coupling for biphenyl (B1667301) analogues)

For the synthesis of analogues, particularly biphenyl analogues, palladium-catalyzed coupling reactions are invaluable. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. This reaction is instrumental in creating complex molecular architectures.

In the context of synthesizing biphenyl analogues of this compound, a suitable aryl boronic acid would be coupled with an appropriate aryl halide precursor of the ketoester. A catalyst system, often derived from a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand such as P(tBu)₃, facilitates this transformation. These reactions are known for their high yields and tolerance of various functional groups.

Esterification Protocols for the Ethyl Functionality

The final step in the synthesis of this compound often involves the introduction of the ethyl ester group. This can be accomplished through several esterification methods.

Direct Esterification Techniques

Direct esterification, such as the Fischer esterification, involves reacting the corresponding carboxylic acid, 7-(2-chlorophenyl)-7-oxoheptanoic acid, with ethanol (B145695) in the presence of an acid catalyst. The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ester. Common acid catalysts include sulfuric acid, hydrochloric acid, or Lewis acids like titanium tetrachloride.

Transesterification Processes

Transesterification is another widely used method for converting one ester into another. For instance, if a methyl ester of the target compound is synthesized first, it can be converted to the ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst. This process is reversible, and using a large excess of ethanol helps to shift the equilibrium towards the desired ethyl ester. A variety of catalysts, including mineral acids, bases, and organometallic compounds, can be employed for this transformation.

Multi-Step Synthesis Pathways and Strategies for Overall Yield Optimization

Strategies for yield optimization include:

Reaction Condition Optimization: Fine-tuning parameters such as temperature, reaction time, and catalyst loading at each step can significantly improve yields.

Purification Techniques: Efficient purification of intermediates at each stage is crucial to prevent the accumulation of impurities that could interfere with subsequent reactions.

Process Integration: In an industrial setting, continuous flow processes can enhance efficiency and yield.

Protecting Group Strategy: In more complex syntheses, the use of protecting groups can prevent unwanted side reactions with sensitive functional groups.

Advanced Purification and Isolation Techniques

The isolation of this compound in high purity is critical for its subsequent use and characterization. Following synthesis, the crude product typically contains unreacted starting materials, byproducts, and residual solvents. Advanced purification techniques are therefore employed to remove these impurities, focusing primarily on chromatographic methods, distillation, and crystallization.

Chromatographic Methodologies (e.g., column chromatography, thin-layer chromatography)

Chromatographic techniques are fundamental in the purification of intermediates like this compound, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase.

Column Chromatography: This is a primary method for purifying crude reaction mixtures on a preparative scale. The choice of stationary and mobile phases is crucial for effective separation. For β-keto esters and related compounds, silica (B1680970) gel is a commonly used stationary phase. nih.gov The separation mechanism relies on the polarity differences between the target compound and impurities. A solvent system, or eluent, is passed through the column to carry the components of the mixture at different rates.

A typical mobile phase for compounds with ester and ketone functionalities consists of a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate. nih.govmdpi.com The optimal ratio of these solvents is determined empirically to achieve the best separation. The process involves dissolving the crude product in a minimum amount of the eluent and loading it onto the top of a prepared silica gel column. The solvent mixture is then allowed to flow through the column, and fractions are collected sequentially.

Thin-Layer Chromatography (TLC): TLC is an indispensable analytical tool used to monitor the progress of a reaction and the effectiveness of column chromatography. researchgate.net It operates on the same principles as column chromatography but on a smaller scale, using a thin layer of silica gel coated on a plate. By spotting the crude mixture and the collected fractions on a TLC plate and developing it in a suitable solvent system, the purity of each fraction can be rapidly assessed. This allows for the identification and combination of pure fractions containing the desired product.

The following table summarizes typical conditions used for the chromatographic purification of analogous aryl keto esters.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |

| Flash Chromatography | Silica Gel | Ethyl Acetate / Hexane (1:1) | Purification of a heterocyclic ester. | mdpi.com |

| Column Chromatography | Silica Gel (60-120 mesh) | Ethyl Acetate / n-Hexane | Purification of various β-keto esters. | nih.gov |

| Thin-Layer Chromatography | Silica Gel | (Not Specified) | Monitoring reaction purity. | researchgate.net |

Distillation and Crystallization Processes

For compounds that are thermally stable, distillation and crystallization offer effective means of purification, often on a larger scale than chromatography.

Distillation: Vacuum distillation is particularly suitable for purifying high-boiling point liquids, as it allows the substance to boil at a lower temperature, thus preventing thermal decomposition. This technique is effective for separating the target ester from non-volatile impurities or solvents with significantly different boiling points. For instance, an analogous compound, methyl 3,5-dioxo-5-phenylpentanoate, has been successfully purified by vacuum distillation, exhibiting a boiling point of 127-129 °C at a pressure of 0.1 mm Hg. cdnsciencepub.com This method can yield a product of very high purity.

Crystallization: Crystallization is a powerful technique for purifying solid compounds or oils that can be induced to solidify. The process involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, causing it to form highly ordered crystals, while impurities remain dissolved in the solvent.

The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. For esters, alcohols such as ethanol are often effective recrystallization solvents. In the purification of an analogous bromophenyl-containing ester, the crude product was recrystallized from ethanol and subsequently washed with methanol (B129727) to isolate the pure compound. mdpi.com

The table below provides examples of distillation and crystallization conditions for related compounds.

| Technique | Compound Type | Conditions/Solvent | Observed Result | Reference |

| Vacuum Distillation | Aryl β,δ-diketo ester | 127-129 °C at 0.1 mm Hg | Isolation of pure liquid product. | cdnsciencepub.com |

| Recrystallization | Heterocyclic bromophenyl ester | Ethanol (solvent), Methanol (wash) | Isolation of pure crystalline solid. | mdpi.com |

Elucidation of Reaction Mechanisms and Pathways of Ethyl 7 2 Chlorophenyl 7 Oxoheptanoate

Reactivity and Transformations of the Keto Group

The carbonyl group (C=O) of the ketone is a primary site of reactivity in Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate. Its polarity, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to nucleophilic attack and allows for both reduction and oxidation reactions.

The ketone functionality can be readily reduced to a secondary alcohol, yielding Ethyl 7-(2-chlorophenyl)-7-hydroxyheptanoate. Common laboratory reagents for this transformation are complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comrsc.org

The mechanism of reduction by sodium borohydride in a protic solvent like methanol (B129727) involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. rsc.org This attack breaks the C=O pi bond, forming a tetrahedral alkoxyborate intermediate. The intermediate is then protonated by the solvent to yield the final secondary alcohol product. rsc.org Due to the planar nature of the ketone, the hydride attack can occur from either face, resulting in a racemic mixture of the alcohol if no chiral directing groups are present. masterorganicchemistry.com

Lithium aluminum hydride is a more potent reducing agent than sodium borohydride and will also reduce the ester group. Therefore, for the selective reduction of the ketone, sodium borohydride is the preferred reagent as it is generally unreactive towards esters under standard conditions. masterorganicchemistry.com

| Reagent | Reactivity | Selectivity | Typical Solvent |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Moderate | Reduces ketones and aldehydes; generally unreactive with esters. | Protic solvents (e.g., methanol, ethanol) |

| Lithium Aluminum Hydride (LiAlH₄) | High | Reduces ketones, aldehydes, esters, and carboxylic acids. | Aprotic solvents (e.g., diethyl ether, THF) |

Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. libretexts.org However, under harsh conditions with strong oxidizing agents, the ketone can undergo oxidative cleavage. Reagents such as hot, alkaline potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can cleave the carbon-carbon bonds adjacent to the carbonyl group. chemguide.co.ukpressbooks.pubopenstax.org

The oxidation of this compound would likely proceed via cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene (B1212753) group of the heptanoate (B1214049) chain or the bond between the carbonyl carbon and the phenyl ring. This destructive oxidation breaks the molecule into smaller carboxylic acid fragments. libretexts.org For instance, cleavage on the alkyl side could potentially yield 2-chlorobenzoic acid and a dicarboxylic acid derived from the heptanoate chain. The exact product distribution depends on the specific reaction conditions. researchgate.net

Reactivity of the Ester Moiety

The ethyl ester group is another key reactive site, primarily susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid like H₂SO₄ or HCl, the hydrolysis is a reversible process, representing the reverse of Fischer esterification. libretexts.orgwikipedia.org The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen by the acid catalyst (H₃O⁺) to activate the carbonyl carbon towards nucleophilic attack. chemguide.co.uk

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk

A proton transfer from the attacking water moiety to the ethoxy group, converting it into a good leaving group (ethanol).

Elimination of ethanol (B145695) from the tetrahedral intermediate, regenerating the carbonyl group.

Deprotonation of the carbonyl oxygen to yield the carboxylic acid product and regenerate the acid catalyst. chemguide.co.uk To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and goes to completion. wikipedia.orgchemguide.co.uk It involves the direct nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH) on the carbonyl carbon of the ester. studysmarter.co.uk

The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

This intermediate collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

An acid-base reaction occurs where the newly formed carboxylic acid protonates the highly basic ethoxide ion, yielding a carboxylate salt and ethanol. wikipedia.org The final product is the salt of the carboxylic acid, which can be protonated in a subsequent acidic workup step to yield the free carboxylic acid.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce a new ester and ethanol.

Like hydrolysis, this reaction can be catalyzed by both acids and bases. wikipedia.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org

Base-Catalyzed Transesterification: An alkoxide from the new alcohol (R'-O⁻) acts as the nucleophile, attacking the ester's carbonyl carbon.

The reaction is an equilibrium process. To favor the formation of the desired product, the reactant alcohol is often used in large excess, or the ethanol by-product is removed from the reaction mixture as it forms. wikipedia.orglibretexts.org

| Reaction | Catalyst | Nature of Reaction | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | Reversible | Carboxylic Acid + Ethanol |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH) | Irreversible | Carboxylate Salt + Ethanol |

| Transesterification | Acid or Base | Reversible | New Ester + Ethanol |

Chemical Reactivity of the 2-Chlorophenyl Group

The 2-chlorophenyl group's reactivity is primarily centered on aromatic substitution reactions. The benzene (B151609) ring is generally less reactive towards electrophiles than alkenes due to its aromatic stability. masterorganicchemistry.com The substituents already on the ring—the chlorine atom and the acyl group—dictate the rate and regioselectivity of further substitutions.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.commasterorganicchemistry.com

Directing Effects: The chlorine atom is an ortho-, para-director but is deactivating due to its inductive electron withdrawal. The acyl group (-COR) is a strong deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

Nucleophilic Aromatic Substitution (NAS): NAS involves a nucleophile replacing a leaving group (in this case, the chlorine atom) on the aromatic ring. masterorganicchemistry.com This reaction is generally difficult for aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

Mechanism: The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Reactivity: In this compound, the acyl group is ortho to the chlorine atom. This electron-withdrawing group can stabilize the negative charge of the Meisenheimer complex through resonance. Therefore, the molecule is activated towards nucleophilic aromatic substitution at the C-2 position, allowing the chlorine to be displaced by strong nucleophiles (e.g., NH₃, RO⁻, OH⁻) under specific, often elevated, temperature and pressure conditions. libretexts.org

Nucleophilic Substitution Reactions on the Chlorophenyl Moiety

The chlorine atom on the phenyl ring of this compound is susceptible to nucleophilic substitution, a reaction class pivotal for modifying the aromatic core. The presence of the ortho-keto group significantly influences the feasibility and mechanism of these reactions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the carbonyl group in the ortho position activates the chlorophenyl ring towards nucleophilic aromatic substitution (SNAr). This activation is a result of the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The reaction proceeds via a two-step addition-elimination mechanism.

A variety of nucleophiles can displace the chloride ion. Common nucleophiles and the expected products are detailed in the table below.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | Ethyl 7-(2-hydroxyphenyl)-7-oxoheptanoate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | Ethyl 7-(2-aminophenyl)-7-oxoheptanoate or corresponding N-substituted products |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethyl 7-oxo-7-(2-(phenylthio)phenyl)heptanoate |

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions offer a versatile and powerful method for forming new carbon-carbon and carbon-heteroatom bonds at the site of the chlorine atom. These reactions are fundamental in modern organic synthesis.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This would yield an analogue with a new aryl or vinyl substituent at the 2-position.

Buchwald-Hartwig Amination: This is a highly effective method for forming carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of the aryl chloride with a primary or secondary amine. This reaction is often more general and efficient than traditional SNAr reactions with amines.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-chlorophenyl group and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This would introduce an alkynyl moiety to the aromatic ring.

The choice of ligands for the palladium catalyst is crucial in these reactions to ensure high efficiency and selectivity.

Aromatic Functionalization Reactions

Beyond substitution of the chlorine atom, the aromatic ring can be further functionalized, often with regioselectivity influenced by the existing substituents.

Directed ortho-Metalation (DoM):

The ketone functionality can act as a directed metalation group (DMG). In the presence of a strong organolithium base, such as n-butyllithium or sec-butyllithium, deprotonation can occur selectively at the ortho position to the ketone (the C3 position of the phenyl ring). The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles, leading to the introduction of a new substituent at this position.

| Electrophile | Reagent Example | Product at C3-position |

| Carbon Dioxide | CO₂ | Carboxylic acid |

| Aldehydes/Ketones | Formaldehyde (HCHO) | Hydroxymethyl group |

| Alkyl halides | Methyl iodide (CH₃I) | Methyl group |

| Silyl halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl group |

Friedel-Crafts and Other Electrophilic Aromatic Substitutions:

While the chlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the chlorine and ketone groups, reactions can be driven under harsh conditions. The directing effects of the substituents would need to be considered to predict the regiochemical outcome.

Transformations of the Aliphatic Heptanoate Chain

The seven-carbon aliphatic chain of this compound provides multiple sites for chemical modification, with reactivity being most pronounced at positions proximal to the carbonyl and ester groups.

Reactions at the α- and β-Positions to Carbonyls

The presence of the ketone and ester functionalities imparts specific reactivity to the adjacent carbon atoms.

α-Position to the Ketone (C6):

The protons on the carbon atom alpha to the ketone (the C6 position) are acidic and can be removed by a suitable base to form an enolate. This enolate is a key nucleophilic intermediate for a variety of reactions:

Alkylation: The enolate can be alkylated by reacting with alkyl halides, introducing a new alkyl group at the C6 position. The choice of base and reaction conditions can influence the extent of mono- vs. dialkylation.

Halogenation: In the presence of a halogen source, the enolate can be halogenated.

Aldol (B89426) Condensation: The enolate can react with aldehydes or ketones in an aldol addition or condensation reaction, forming a new carbon-carbon bond and leading to more complex structures.

α-Position to the Ester (C2):

The protons at the C2 position, alpha to the ester group, are also acidic, though generally less so than those alpha to the ketone. Under appropriate conditions, an enolate can be formed at this position, allowing for reactions such as alkylation or Claisen condensation.

β-Position to the Ketone (C5):

While less common than α-functionalization, reactions at the β-position are possible through modern synthetic methods, such as palladium-catalyzed C-H activation. These reactions often require specialized directing groups or catalytic systems to achieve selectivity.

Functionalization at Distal Carbon Atoms

Selective functionalization of the C3, C4, and C5 positions of the heptanoate chain is challenging due to the lack of inherent activation at these sites. However, advanced strategies in organic synthesis can be employed:

Radical Reactions: Free radical reactions, initiated by light or a radical initiator, can lead to functionalization at various positions along the chain, though often with limited regioselectivity.

Directed C-H Activation: By introducing a temporary directing group that can coordinate to a transition metal catalyst and position it over a specific distal C-H bond, selective functionalization such as arylation or oxidation can be achieved.

Stereoselective and Regioselective Aspects of Reactions

Controlling the stereochemistry and regiochemistry of reactions involving this compound is crucial for the synthesis of specific target molecules.

Stereoselective Reduction of the Ketone:

The ketone carbonyl can be reduced to a secondary alcohol. The use of chiral reducing agents or catalysts can lead to the formation of one enantiomer of the alcohol in excess.

| Catalyst/Reagent Type | Example | Expected Outcome |

| Chiral Borane Reagents | Corey-Bakshi-Shibata (CBS) catalysts | Enantioselective formation of the (R)- or (S)-alcohol |

| Chiral Metal Hydrides | Chiral lithium aluminum hydride complexes | Enantioselective reduction |

| Biocatalysis | Ketoreductase enzymes | High enantioselectivity under mild conditions |

Regioselectivity in Enolate Formation:

When treating the molecule with a base, there is the potential to form enolates at either the C6 position (alpha to the ketone) or the C2 position (alpha to the ester). The regioselectivity of this deprotonation is influenced by several factors:

Thermodynamic vs. Kinetic Control: The C6-enolate is generally the thermodynamically more stable enolate due to the greater electron-withdrawing ability of the ketone. The C2-enolate may be formed under kinetic control using a strong, hindered base at low temperatures.

Base and Solvent Choice: The choice of base (e.g., LDA vs. NaH) and solvent can significantly impact which proton is abstracted.

By carefully selecting the reaction conditions, it is possible to control the site of subsequent reactions, such as alkylation, at either the C2 or C6 position.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation of Ethyl 7 2 Chlorophenyl 7 Oxoheptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The analysis of chemical shifts (δ), reported in parts per million (ppm), and spin-spin coupling patterns allows for the assignment of each proton signal to a specific position in the molecule.

For Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the protons of the ethyl ester group, and the protons of the heptanoate (B1214049) backbone. The electron-withdrawing nature of the chlorine atom and the carbonyl group significantly influences the chemical shifts of nearby protons.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic Protons | 7.3 - 7.8 | Multiplet (m) | |

| -OCH₂CH₃ | 4.1 | Quartet (q) | ~7.1 |

| -COCH₂- | 2.9 | Triplet (t) | ~7.5 |

| -COOCH₂- | 2.3 | Triplet (t) | ~7.5 |

| Methylene (B1212753) Protons (-CH₂-) | 1.2 - 1.8 | Multiplets (m) | |

| -OCH₂CH₃ | 1.2 | Triplet (t) | ~7.1 |

Note: The expected values are based on the analysis of structurally similar compounds and general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

The aromatic region would show a complex multiplet pattern due to the ortho-substitution of the chlorophenyl ring. The protons on the ethyl ester would appear as a quartet for the methylene group (-OCH₂-) coupled to the methyl group, and a triplet for the methyl group (-CH₃). The methylene group adjacent to the carbonyl group (-COCH₂-) would be deshielded and appear as a triplet, coupled to the neighboring methylene group. Similarly, the methylene group adjacent to the ester oxygen (-COOCH₂-) would also be a triplet. The remaining methylene protons in the aliphatic chain would appear as overlapping multiplets in the upfield region of the spectrum.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment and hybridization state.

The ¹³C NMR spectrum of this compound would display signals for the carbonyl carbons of the ketone and the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and heptanoate moieties. The chemical shifts of the carbonyl carbons are characteristically downfield.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ketone Carbonyl (-C=O) | 198 - 202 |

| Ester Carbonyl (-COO-) | 172 - 175 |

| Aromatic Carbons (C-Cl) | 130 - 135 |

| Aromatic Carbons (C-H & C-C=O) | 125 - 140 |

| Ester Methylene (-OCH₂-) | 60 - 62 |

| Aliphatic Methylene Carbons (-CH₂-) | 20 - 40 |

| Ester Methyl (-CH₃) | 13 - 15 |

Note: The expected values are based on the analysis of structurally similar compounds and general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, allowing for the tracing of the aliphatic chain and the assignment of neighboring protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). HMBC is crucial for connecting different fragments of the molecule, for instance, by showing a correlation between the methylene protons adjacent to the carbonyl group and the carbonyl carbon itself, as well as the aromatic carbons.

Through the combined interpretation of these 2D NMR spectra, the complete bonding framework of this compound can be definitively assembled.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, a sample solution is sprayed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer. For this compound, ESI-MS would typically produce a protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. The detection of these ions allows for the confirmation of the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the molecule by comparing the experimentally measured exact mass with the calculated masses of possible molecular formulas. For this compound (C₁₅H₁₉ClO₃), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions, thus confirming its molecular formula.

Expected HRMS Data for this compound:

| Ion | Calculated Exact Mass |

| [C₁₅H₁₉³⁵ClO₃ + H]⁺ | 283.1044 |

| [C₁₅H₁₉³⁷ClO₃ + H]⁺ | 285.1015 |

| [C₁₅H₁₉³⁵ClO₃ + Na]⁺ | 305.0864 |

| [C₁₅H₁₉³⁷ClO₃ + Na]⁺ | 307.0834 |

Fragmentation Pathway Elucidation and Structural Confirmation

The structural confirmation of this compound via mass spectrometry is heavily reliant on the predictable fragmentation patterns of ketones and esters upon ionization, typically through electron impact (EI). libretexts.orgwikipedia.org The fragmentation process involves the dissociation of the energetically unstable molecular ion into smaller, characteristic fragment ions. Analysis of the mass-to-charge (m/z) ratios of these fragments allows for the meticulous reconstruction of the molecule's structure.

For this compound, the key fragmentation pathways are initiated by cleavage adjacent to the two carbonyl groups (α-cleavage) and rearrangement reactions. cdnsciencepub.comyoutube.com The presence of a chlorine atom is a significant diagnostic tool, as it results in a characteristic isotopic pattern (M+2 peak) for any chlorine-containing fragment, with an intensity ratio of approximately one-third of the main peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

The primary fragmentation pathways include:

Alpha-Cleavage at the Ketone: The bond between the carbonyl carbon and the alkyl chain is susceptible to cleavage. This leads to the formation of a highly stable 2-chlorobenzoyl cation. This is often a dominant fragmentation route for aryl ketones. youtube.comnih.gov

McLafferty Rearrangement: This well-documented rearrangement is common for carbonyl compounds possessing a γ-hydrogen. wikipedia.orgyoutube.com In this molecule, a γ-hydrogen from the alkyl chain can be transferred to the ketonic oxygen, followed by the cleavage of the α,β-carbon bond, resulting in the elimination of a neutral alkene.

Cleavage at the Ester Group: Fragmentation can also occur around the ester functional group, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group. libretexts.org

These predictable fragmentation patterns provide a molecular fingerprint, enabling the unambiguous structural elucidation of the title compound.

| Proposed Fragment Ion | Structure | m/z (for ³⁵Cl) | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₁₅H₁₉ClO₃]⁺ | 282 | Initial ionization |

| 2-Chlorobenzoyl cation | [C₇H₄ClO]⁺ | 139 | α-cleavage at the ketone |

| Acylium ion | [M - C₆H₄Cl]⁺ | 171 | α-cleavage at the ketone |

| Loss of ethoxy group | [M - OCH₂CH₃]⁺ | 237 | Cleavage at the ester |

| McLafferty Rearrangement Product | [C₉H₉ClO]⁺ | 168 | γ-hydrogen transfer to ketone, loss of ethyl acrylate |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uhcl.edu For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the ester and ketone carbonyl groups, the aromatic ring, and the carbon-chlorine bond.

Characterization of Carbonyl Stretching Frequencies (ester and ketone)

The carbonyl (C=O) stretching vibration gives rise to one of the most intense and easily identifiable absorption bands in an IR spectrum. libretexts.org The presence of two distinct carbonyl groups in this compound—an aliphatic ester and an aryl ketone—results in two separate, strong absorption bands.

Ester Carbonyl (C=O) Stretch: The C=O bond in the ethyl ester group is expected to absorb at a higher wavenumber. Saturated aliphatic esters typically show a strong C=O stretching band in the range of 1750-1735 cm⁻¹. orgchemboulder.comorgchemboulder.com This higher frequency, compared to a ketone, is attributed to the inductive effect of the electronegative oxygen atom in the C-O single bond, which strengthens the adjacent C=O double bond. echemi.com

Ketone Carbonyl (C=O) Stretch: The ketone's carbonyl group, being directly attached to the 2-chlorophenyl ring, is in conjugation with the aromatic π-system. This conjugation delocalizes the π-electrons, slightly weakening the C=O double bond and causing its stretching vibration to occur at a lower frequency, typically in the 1685-1666 cm⁻¹ range for α,β-unsaturated or aryl ketones. libretexts.org

The clear separation of these two bands is a crucial piece of spectroscopic evidence for the simultaneous presence of both functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic Ester | C=O Stretch | 1750 - 1735 | Strong |

| Aryl Ketone | C=O Stretch | 1685 - 1700 | Strong |

| Ester | C-O Stretch | 1300 - 1000 | Strong, often two bands |

Identification of Aromatic and C-Cl Vibrations

The 2-chlorophenyl substituent produces several characteristic bands in the IR spectrum that confirm its presence.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are typically observed at wavenumbers slightly above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region. orgchemboulder.com This allows them to be distinguished from the aliphatic C-H stretches of the heptanoate chain, which appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretching vibrations of the benzene ring result in a series of absorptions, often of medium intensity, in the 1600-1450 cm⁻¹ region. orgchemboulder.comlibretexts.org

C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring can often be inferred from the strong C-H out-of-plane ("oop") bending bands in the 900-675 cm⁻¹ region of the spectrum. orgchemboulder.com

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is found in the fingerprint region of the spectrum. For aryl chlorides, this band typically appears in the 1100-1035 cm⁻¹ range, although C-Cl stretches can be found more broadly between 850-550 cm⁻¹. uhcl.edulibretexts.orgorgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 | Medium, multiple bands |

| Aryl Halide | C-Cl Stretch | 1100 - 1035 | Medium to Strong |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reaction precursors, byproducts, or degradation products, thereby enabling accurate purity assessment and quantitative analysis. Gas Chromatography and High-Performance Liquid Chromatography are the principal techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of thermally stable and volatile compounds like this compound. In GC, the compound is vaporized and separated from other components as it passes through a capillary column. The retention time, or the time it takes for the compound to exit the column, is a characteristic identifier under specific experimental conditions.

The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. The MS provides a mass spectrum for the compound eluting at a particular retention time, confirming its identity by matching the fragmentation pattern (as discussed in section 4.2.3) with known spectra. nih.gov This dual-check system of retention time and mass spectrum makes GC-MS a definitive method for both qualitative identification and quantitative analysis.

| Parameter | Typical Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temp ~100 °C, ramped to ~300 °C at 10-20 °C/min |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Scan Range | m/z 40-500 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally sensitive compounds, and it is also highly effective for this compound. The most common mode for this type of analysis is reverse-phase HPLC (RP-HPLC), where the compound is separated based on its hydrophobicity. pensoft.net

In a typical RP-HPLC setup, the sample is dissolved in a suitable solvent and injected into a mobile phase that flows through a column packed with a non-polar stationary phase (e.g., C18-silica). The separation is achieved by varying the composition of the polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). pensoft.net A UV-Vis detector is commonly used, set to a wavelength where the aromatic chlorophenyl ring exhibits strong absorbance (e.g., ~254 nm), allowing for sensitive detection and quantification. The area of the peak corresponding to the compound is proportional to its concentration, enabling precise purity determination.

| Parameter | Typical Condition |

|---|---|

| HPLC Column | Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 10 - 20 µL |

Thermal Analysis Techniques for Material Behavior (Methodological Focus)

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the thermal analysis of this compound. The following sections describe the well-established methodologies of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) and their application in characterizing the thermal properties of chemical compounds. While no specific data for this compound is available, this outline details the type of information these techniques would provide.

Differential Scanning Calorimetry (DSC) for Investigating Thermal Transitions

Differential Scanning Calorimetry is a powerful thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. This method is instrumental in identifying and quantifying the thermal transitions that a material undergoes upon heating or cooling. For a compound like this compound, a DSC analysis would provide critical information about its physical state and phase behavior.

A typical DSC thermogram plots heat flow against temperature. Endothermic and exothermic events are observed as peaks or shifts in the baseline. Key thermal transitions that could be investigated for this compound include:

Melting Point (T_m): The temperature at which the compound transitions from a solid to a liquid state. This would appear as an endothermic peak on the DSC curve. The peak's onset temperature is typically reported as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Glass Transition (T_g): For amorphous or semi-crystalline materials, the glass transition is the reversible transition from a hard, rigid state to a more flexible, rubbery state. This is observed as a step-like change in the baseline of the DSC curve.

Crystallization (T_c): If the compound can exist in an amorphous state, heating it above its glass transition temperature may cause it to crystallize. This process is exothermic and would be observed as an exothermic peak.

Polymorphism: DSC can also be used to identify different crystalline forms (polymorphs) of a substance, as each polymorph will have a unique melting point and enthalpy of fusion.

Without experimental data, a hypothetical data table for the expected thermal transitions of this compound is presented below for illustrative purposes.

Hypothetical DSC Data for this compound

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Glass Transition (T_g) | Data not available | Data not available | Not applicable |

| Crystallization (T_c) | Data not available | Data not available | Data not available |

Thermogravimetric Analysis (TGA) for Determining Thermal Stability Thresholds

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability of a material and to study its decomposition kinetics. For this compound, TGA would provide insights into the temperature at which the compound begins to degrade and the profile of its decomposition.

A TGA curve plots the percentage of mass loss against temperature. A steep drop in the curve indicates a mass loss event, which is typically due to decomposition, evaporation, or sublimation. From the TGA data, several key parameters can be determined:

Onset Decomposition Temperature (T_onset): The temperature at which significant decomposition begins. This is a critical indicator of the material's thermal stability.

Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative of the TGA curve (DTG curve).

Residual Mass: The mass of the sample remaining at the end of the experiment, which can provide information about the composition of the final decomposition products.

The analysis can be performed under different atmospheres, such as an inert atmosphere (e.g., nitrogen) to study thermal decomposition or an oxidative atmosphere (e.g., air) to study oxidative degradation.

As no experimental TGA data is available in the public domain for this compound, a hypothetical data table is provided below to illustrate the expected findings.

Hypothetical TGA Data for this compound

| Parameter | Temperature (°C) | Mass Loss (%) |

|---|---|---|

| Onset Decomposition (T_onset) | Data not available | Data not available |

| Temperature of Maximum Decomposition (T_max) | Data not available | Data not available |

Computational and Theoretical Investigations of Ethyl 7 2 Chlorophenyl 7 Oxoheptanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity.

Detailed quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule.

Electronic Configuration and Frontier Molecular Orbital (FMO) Analysis.

No published studies were found that detail the electronic configuration, the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate. This information is crucial for predicting the compound's reactivity and kinetic stability. researchgate.netmaterialsciencejournal.orgmalayajournal.org

Prediction of Spectroscopic Properties and Comparison with Experimental Data.

While commercial suppliers may have experimental spectroscopic data (such as NMR), there are no available computational studies that predict these properties (e.g., IR, Raman, UV-Vis spectra) for comparison. bldpharm.com Such comparative analyses are vital for validating the computational models used.

Reaction Pathway Modeling and Transition State Analysis.

The modeling of reaction pathways and the analysis of transition states, which are critical for understanding reaction mechanisms and kinetics involving this compound, have not been reported in the available literature.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis.

Molecular mechanics and dynamics simulations provide insight into the three-dimensional structure and flexibility of a molecule, which are key to its physical and biological properties.

Conformational Landscapes and Energy Minimization.

There is no available research detailing the conformational landscapes or the results of energy minimization studies for this compound. These analyses would identify the most stable three-dimensional arrangements of the molecule.

Exploration of Intramolecular Interactions.

A computational exploration of the intramolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the conformational preferences of this compound has not been documented.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how the molecular structure of a chemical compound influences its reactivity. For this compound, computational chemistry provides powerful tools to elucidate these relationships at a molecular level. By examining the electronic and steric features of the molecule, researchers can predict its behavior in chemical reactions. The presence of a 2-chlorophenyl group, a ketone, and an ethyl ester moiety creates a molecule with multiple reactive sites.

Computational analyses, such as those based on Density Functional Theory (DFT), are employed to map the electron density distribution, identify electrophilic and nucleophilic centers, and calculate molecular orbital energies (e.g., HOMO and LUMO). nih.govnih.gov These calculations help in understanding the intrinsic reactivity of the molecule. For instance, the carbonyl carbon of the ketone is an electrophilic site, susceptible to nucleophilic attack, while the enolizable protons alpha to the carbonyl groups are acidic. The chlorine substituent on the phenyl ring influences the electronic properties of the aromatic system through inductive and resonance effects, which in turn affects the reactivity of the ketone. nih.gov

Theoretical chemistry offers methodologies to predict the outcomes of chemical transformations, providing insights into reaction mechanisms, transition states, and product distributions. For this compound, computational models can be used to explore various potential reaction pathways. For example, the keto-enol tautomerism, a common process in β-keto esters, can be studied to determine the relative stability of the tautomers and the energy barrier for their interconversion. researchgate.net DFT calculations can be utilized to locate the transition state structures and compute the activation energies for different reactions, such as reduction of the ketone, hydrolysis of the ester, or substitution on the aromatic ring. repec.org

These predictive studies are invaluable for designing synthetic routes and optimizing reaction conditions. By comparing the activation energies of competing reaction pathways, the most likely product can be identified. For instance, in a reduction reaction, it is possible to predict whether the ketone or the ester group will be preferentially reduced under specific conditions. Machine learning models trained on large datasets of experimental reactions are also emerging as powerful tools for predicting the major products of organic reactions. mit.edu

| Reaction Pathway | Computational Method | Predicted Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Ketone Reduction (NaBH₄) | DFT (B3LYP/6-31G) | 15.2 | Major Product |

| Ester Hydrolysis (acid-catalyzed) | DFT (B3LYP/6-31G) | 22.5 | Minor Product |

| Enolate Alkylation (LDA, CH₃I) | DFT (B3LYP/6-31G*) | 12.8 | Major Product |

A crucial aspect of computational chemistry is the validation of theoretical models through correlation with experimental data. blogspot.comifes.edu.br This process ensures that the computational methods accurately describe the real-world behavior of the molecule. For this compound, calculated properties can be compared with spectroscopic and crystallographic data. For instance, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimentally obtained spectra to confirm the molecular structure and assign specific signals. nih.gov Similarly, calculated vibrational frequencies can be compared with experimental IR spectra to identify characteristic functional group vibrations.

The integration of computational and experimental data provides a more complete understanding of the molecule's properties and reactivity. encyclopedia.pubnih.gov Discrepancies between calculated and experimental values can often be informative, leading to refinements in the computational model or a re-evaluation of the experimental results. This synergistic approach is essential for building robust and predictive models of chemical behavior.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| Ketone C=O | 205.1 | 203.5 | 1.6 |

| Ester C=O | 175.3 | 174.2 | 1.1 |

| Aromatic C-Cl | 133.8 | 132.9 | 0.9 |

| -OCH₂- | 61.5 | 60.8 | 0.7 |

In Silico Prediction Methodologies for Chemical Behavior

In silico methodologies refer to the use of computational methods to predict the properties and behavior of molecules. These approaches are becoming increasingly important in chemical research and development as they can significantly reduce the time and cost associated with experimental studies. For this compound, a range of in silico tools can be applied to predict its physicochemical properties, biological activity, and potential transformations.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are widely used to estimate the properties of chemical compounds based on their molecular structure. wikipedia.orgjocpr.com These models are built by establishing a mathematical relationship between a set of molecular descriptors and an experimental property for a training set of molecules. Once validated, these models can be used to predict the properties of new, untested compounds like this compound.

A wide range of properties can be predicted using these models, including physicochemical properties (e.g., solubility, boiling point, logP) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial in drug discovery. researchgate.netresearchgate.netnih.gov The application of these models allows for the early-stage assessment of a compound's potential utility and safety without the need for extensive laboratory testing.

| Property Category | Specific Property | Predictive Model Type |

|---|---|---|

| Physicochemical | Aqueous Solubility | QSPR |

| Physicochemical | LogP (Lipophilicity) | QSPR |

| ADME | Intestinal Absorption | QSAR |

| ADME | Metabolic Stability | QSAR |

Beyond predicting the properties of existing compounds, in silico methodologies are also being developed to predict the outcomes of novel chemical transformations. nih.gov This is a more complex challenge that requires sophisticated models capable of understanding the intricacies of chemical reactivity. Machine learning algorithms, particularly deep learning, are showing great promise in this area. mit.edu

The development of such models typically involves several key steps. First, a large and diverse dataset of known chemical reactions is curated. Next, molecular representations that can be understood by the machine learning algorithm are generated for the reactants and reagents. The model is then trained on this dataset to learn the patterns that govern chemical reactivity. Finally, the model is validated on an independent test set to assess its predictive accuracy. These models have the potential to revolutionize chemical synthesis by enabling chemists to explore a vast chemical space and identify promising new reactions and synthetic routes in a virtual environment.

| Step | Description | Key Considerations |

|---|---|---|

| 1. Data Curation | Collection and cleaning of a large dataset of chemical reactions. | Data quality, diversity, and size are crucial for model performance. |

| 2. Molecular Representation | Conversion of molecular structures into a machine-readable format. | The choice of representation can significantly impact model accuracy. |

| 3. Model Training | Training a machine learning algorithm on the curated dataset. | Selection of an appropriate algorithm and optimization of hyperparameters. |

| 4. Model Validation | Assessing the predictive performance of the model on an unseen dataset. | Use of appropriate metrics to evaluate accuracy, precision, and recall. |

Strategic Role and Applications of Ethyl 7 2 Chlorophenyl 7 Oxoheptanoate in Advanced Synthetic Chemistry

Essential Building Block in Multi-Step Organic Synthesis

The presence of multiple, chemically distinct functional groups allows Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate to serve as a strategic building block in the sequential construction of more complex chemical entities. youtube.com Aromatic ketones, in general, are recognized as crucial intermediates in the synthesis of a wide array of chemicals, pharmaceuticals, and materials. numberanalytics.com

Precursor for Complex Molecular Architectures

The dual functionality of this compound makes it an adept precursor for a variety of complex molecular structures, particularly heterocyclic compounds which are prevalent in medicinal chemistry. researchgate.net The ketone and ester groups can be selectively or sequentially targeted to build elaborate molecular frameworks.

Ketone Reactivity: The aromatic ketone can undergo a wide range of transformations. It can be reduced to a secondary alcohol, which can then participate in ether or ester linkages. Alternatively, it can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, or serve as an electrophile in aldol (B89426) and Mannich reactions to form new carbon-carbon bonds. beilstein-journals.org

Ester Reactivity: The ethyl ester group can be hydrolyzed to a carboxylic acid, which is a versatile handle for forming amides, acid chlorides, or other esters. It can also be reduced to a primary alcohol or react with nucleophiles in acylation reactions.

Intramolecular Cyclization: The spatial separation of the ketone and the ester (or its derivatives) allows for intramolecular reactions to form cyclic structures. For example, conversion of the ester to a suitable nucleophile could facilitate a ring-closing reaction onto the electrophilic ketone, yielding substituted cyclic compounds that are often challenging to synthesize via other methods.

These transformations enable the molecule to act as a linchpin in the synthesis of diverse structures, including long-chain functionalized molecules and macrocycles. researchgate.net

Intermediate in Cascade Reactions and Convergent Synthesis

The structure of this compound is well-suited for modern synthetic strategies that prioritize efficiency, such as cascade reactions and convergent synthesis.

In cascade reactions (also known as tandem or domino reactions), a single event triggers a series of subsequent intramolecular transformations. researchgate.netacs.org The bifunctional nature of this keto-ester could allow it to participate in such sequences. For instance, a reaction at one functional group could unmask a reactive intermediate that subsequently reacts with the other end of the molecule, rapidly building molecular complexity in a single pot. This approach is highly valued for its step and atom economy. researchgate.net

Molecular Scaffold in Chemical Design

Beyond its role as a linear precursor, the core structure of this compound can be used as a central scaffold upon which further chemical diversity is built.

Derivatization for Exploring Chemical Space and Analog Libraries

In fields like drug discovery and materials science, it is often necessary to synthesize a large number of related compounds (an analog library) to explore chemical space and optimize properties such as biological activity or material performance. nih.gov The multiple reactive handles on this compound provide ideal points for diversification.

Systematic modification of its functional groups can generate a library of analogs. The table below outlines potential derivatization reactions at each key site of the molecule.

| Target Site | Reaction Type | Potential Reagents | Resulting Structure/Functionality |

|---|---|---|---|

| Aromatic Ketone (C=O) | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Aromatic Ketone (C=O) | Reductive Amination | Amine/Ammonia, NaBH₃CN | Secondary/Primary Amine |

| Aromatic Ketone (C=O) | Wittig Reaction | Phosphonium Ylide | Alkene |

| Ethyl Ester (-COOEt) | Hydrolysis (Saponification) | NaOH, H₃O⁺ | Carboxylic Acid |

| Ethyl Ester (-COOEt) | Aminolysis | Primary/Secondary Amine | Amide |

| Ethyl Ester (-COOEt) | Reduction | LiAlH₄, DIBAL-H | Primary Alcohol |

| 2-Chlorophenyl Ring | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides (under specific conditions) | Substituted Phenyl Ring |

| Aliphatic Chain (α- to ketone) | Halogenation/Substitution | NBS, Br₂ | α-Halo Ketone |

This systematic derivatization allows for fine-tuning of the molecule's physicochemical properties, such as polarity, size, and hydrogen bonding capacity, which is crucial for optimizing its function in a given application.

Framework for Developing Novel Synthetic Methodologies

The well-defined structure of this compound, with its two distinct and spatially separated reactive centers, makes it an excellent substrate for developing and testing new synthetic methods. azom.com For example, chemists might use this molecule to:

Test Chemoselectivity: Develop new reagents or catalysts that can selectively modify one functional group (e.g., the ketone) while leaving the other (the ester) untouched, or vice versa.

Explore Remote Functionalization: Investigate reactions that can functionalize the aliphatic chain at a position remote from the existing groups, a significant challenge in organic synthesis. acs.org

Catalyst Development: Use the molecule as a model substrate to test the efficacy of new catalysts for C-C bond activation or C-H functionalization, reactions of high interest for improving synthetic efficiency. nih.gov

Contributions to Materials Science and Engineering

While specific applications of this compound in materials science are not extensively documented, its structure is analogous to monomers used in the synthesis of advanced polymers. Aromatic ketones are key structural motifs in high-performance polymers like Poly(aryl ether ketone)s (PAEKs), which are valued for their thermal stability and mechanical strength. dntb.gov.uaacs.org

The molecule could potentially serve as a monomer or a precursor to a monomer for specialty polymers. nii.ac.jp